molecular formula C7H5F2NO2 B13696786 Methyl 5,6-difluoropicolinate

Methyl 5,6-difluoropicolinate

Cat. No.: B13696786
M. Wt: 173.12 g/mol
InChI Key: UMVVQVGSJWQXQG-UHFFFAOYSA-N
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Description

Methyl 5,6-difluoropicolinate is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol It is a derivative of picolinic acid, where the 5th and 6th positions on the pyridine ring are substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,6-difluoropicolinate can be synthesized through several methods. One common approach involves the esterification of 5,6-difluoropicolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-difluoropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,6-difluoropicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5,6-difluoropicolinate involves its interaction with specific molecular targets. The fluorine atoms on the pyridine ring enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoropicolinate
  • Methyl 6-fluoropicolinate
  • Methyl 5,6-dichloropicolinate

Uniqueness

Methyl 5,6-difluoropicolinate is unique due to the presence of two fluorine atoms on the pyridine ring, which significantly alters its chemical reactivity and biological activity compared to other similar compounds. The dual fluorination can enhance the compound’s stability and binding affinity to specific targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

methyl 5,6-difluoropyridine-2-carboxylate

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3

InChI Key

UMVVQVGSJWQXQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)F)F

Origin of Product

United States

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